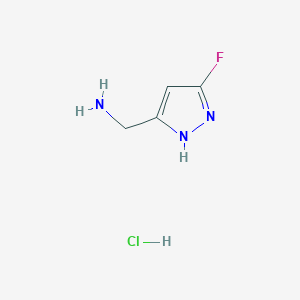![molecular formula C14H13ClN4O2S B2702328 8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 443737-40-4](/img/structure/B2702328.png)
8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound that belongs to the class of purine analogs. It is commonly referred to as clofarabine and is used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Clofarabine is a prodrug that gets activated by dephosphorylation in vivo, and its mechanism of action involves the inhibition of DNA synthesis and repair.
科学的研究の応用
Reactivity and Properties
A study by Bergmann, Rahat, and Tamir (1974) delved into the reactivity of methylthiopurin-8-ones, highlighting the transformation of these compounds into corresponding sulphones under specific conditions. Their research indicated that a methylsulphonyl substituent affects the basicity and acid strength of purines, with implications for their chemical behavior and potential applications in designing compounds with desired properties (Bergmann, Rahat, & Tamir, 1974).
Synthesis and Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) synthesized and evaluated 8-aminoalkyl derivatives of purine-2,6-dione for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activities. This study underscores the flexibility of purine derivatives in drug design, particularly in targeting multiple receptors related to neurological disorders (Chłoń-Rzepa et al., 2013).
Antitumor Activity and Vascular Relaxing Effects
Ueda et al. (1987) focused on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, evaluating their antitumor activity and vascular relaxing effects. Their findings highlight the potential of purine derivatives in developing therapeutic agents with specific biological activities (Ueda et al., 1987).
Molecular Interactions and Binding Studies
Another aspect of research focuses on the structural analysis and interaction patterns of methylxanthines, including caffeine and its metabolites. A study by Latosinska et al. (2014) utilized NMR-NQR double resonance and DFT calculations to explore the interaction patterns in polymorphs of methylxanthines, shedding light on their potential therapeutic applications and mechanisms of action (Latosinska et al., 2014).
特性
IUPAC Name |
8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)22-7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCASLCJLOBMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)
![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)
![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)
![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)
![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)



![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)
